molecular formula C9H11F3O2 B6208365 rac-(1R,2R,4S)-2-(trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 2763584-57-0

rac-(1R,2R,4S)-2-(trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B6208365
CAS No.: 2763584-57-0
M. Wt: 208.2
InChI Key:
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Description

Rac-(1R,2R,4S)-2-(trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid, also known as rac-TFMBHCA, is an organic compound that has gained attention in recent years due to its potential applications in the synthesis of various drugs and other compounds. This compound is a chiral molecule, meaning that it has two different geometrical structures that are mirror images of each other. Rac-TFMBHCA has a variety of potential applications in scientific research, including synthesis of drugs, biochemical and physiological effects, and potential uses in laboratory experiments.

Mechanism of Action

The mechanism of action of rac-(1R,2R,4S)-2-(trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid is not fully understood. However, it is believed that the compound acts as a chiral catalyst, which means that it can interact with other molecules to produce a specific stereoisomer of the desired product. This is due to the fact that this compound has two different geometrical structures that are mirror images of each other, which allows it to interact with other molecules in a specific way. This interaction can then lead to the formation of a specific stereoisomer of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, some studies have suggested that the compound may have a variety of effects on biological systems. For example, one study found that this compound was able to inhibit the activity of certain enzymes involved in the metabolism of drugs, suggesting that it may have potential applications in drug metabolism. Additionally, this compound has been found to interact with certain proteins, suggesting that it may have potential applications in protein-protein interactions.

Advantages and Limitations for Lab Experiments

Rac-TFMBHCA has several advantages and limitations for laboratory experiments. One of the main advantages of rac-(1R,2R,4S)-2-(trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid is its ability to act as a chiral catalyst, which allows it to be used in the synthesis of specific stereoisomers of desired products. Additionally, this compound can be used in a variety of biochemical and physiological studies, as it has been found to interact with certain proteins and enzymes. However, this compound is not without its limitations. For example, it can be difficult to separate the two enantiomers of this compound using traditional chromatography techniques, and the compound can be unstable in certain conditions, making it difficult to use in some experiments.

Future Directions

There are a variety of potential future directions for research involving rac-(1R,2R,4S)-2-(trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid. One potential direction is the development of new methods for the synthesis of this compound, which could allow for the production of larger quantities of the compound. Additionally, further research could be conducted into the biochemical and physiological effects of this compound, which could lead to the development of new drugs and other compounds. Finally, further research could be conducted into the potential uses of this compound in laboratory experiments, which could lead to the development of new methods for the synthesis of chiral compounds.

Synthesis Methods

Rac-TFMBHCA can be synthesized using several different methods. The most common method is a reaction between 2-chloro-3,3,3-trifluoropropene and diethyl malonate in the presence of a base such as pyridine. This reaction produces a mixture of the two enantiomers of rac-(1R,2R,4S)-2-(trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid, which can then be separated using a chiral chromatography column. Other methods of synthesis include the reaction of 2-chloro-3,3,3-trifluoropropene with diethyl malonate in the presence of a base such as pyridine, and the reaction of 2-chloro-3,3,3-trifluoropropene with ethyl cyanoacetate in the presence of a base such as pyridine.

Scientific Research Applications

Rac-TFMBHCA has a variety of potential applications in scientific research, including synthesis of drugs, biochemical and physiological effects, and potential uses in laboratory experiments. Rac-TFMBHCA has been used as a chiral building block in the synthesis of a variety of drugs, including antimalarials, antifungals, and antiviral agents. It has also been used as a starting material in the synthesis of other compounds, such as chiral auxiliaries, chiral catalysts, and chiral ligands. Rac-TFMBHCA has been used in biochemical and physiological studies to study the effects of chiral compounds on biological systems. It has also been used in laboratory experiments to study the effects of chiral compounds on the physical and chemical properties of other compounds.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2R,4S)-2-(trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid involves the following steps: 1) synthesis of the bicyclic ring system, 2) introduction of the trifluoromethyl group, and 3) carboxylation of the bicyclic ring system.", "Starting Materials": [ "cyclopentadiene", "maleic anhydride", "trifluoromethyl iodide", "sodium hydride", "carbon dioxide", "diethyl ether", "tetrahydrofuran", "methanol", "sodium hydroxide" ], "Reaction": [ "1) Diels-Alder reaction of cyclopentadiene with maleic anhydride in diethyl ether or tetrahydrofuran to form the bicyclic ring system", "2) Reaction of the bicyclic ring system with trifluoromethyl iodide and sodium hydride in tetrahydrofuran or diethyl ether to introduce the trifluoromethyl group", "3) Carboxylation of the bicyclic ring system with carbon dioxide in methanol and sodium hydroxide to form rac-(1R,2R,4S)-2-(trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid" ] }

2763584-57-0

Molecular Formula

C9H11F3O2

Molecular Weight

208.2

Purity

95

Origin of Product

United States

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